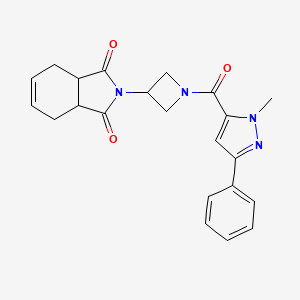

2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound is a structurally complex heterocyclic molecule combining a pyrazole core, an azetidine ring, and a partially saturated isoindole-dione moiety. The pyrazole ring (1-methyl-3-phenyl substitution) is acylated at the 5-position with a carbonyl group linked to an azetidin-3-yl substituent.

Properties

IUPAC Name |

2-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-24-19(11-18(23-24)14-7-3-2-4-8-14)22(29)25-12-15(13-25)26-20(27)16-9-5-6-10-17(16)21(26)28/h2-8,11,15-17H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPYWKJRFGIIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Pyrazole moiety : Contributes to the compound's biological activity through interactions with biological targets.

- Azetidine ring : Provides a scaffold that enhances binding affinity.

- Isoindole dione : Imparts stability and may influence the pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the pyrazole derivative has shown potential as an inhibitor of neuraminidase, which is crucial in influenza virus replication .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against various biological targets:

- Neuraminidase Inhibition : The compound has been shown to inhibit neuraminidase with varying degrees of potency depending on the substituents on the pyrazole ring. For example, derivatives with electron-withdrawing groups displayed enhanced inhibitory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the pyrazole ring and azetidine structure can lead to variations in biological activity:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the inhibitory potency against target enzymes .

| Compound Variant | Substituent | Neuraminidase Inhibition (%) |

|---|---|---|

| Original | None | 30% |

| Variant A | -OCH₃ | 52% |

| Variant B | -Cl | 40% |

Case Study 1: Antiviral Activity

In a study assessing antiviral properties, a derivative of this compound was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated subjects compared to controls, highlighting its potential as an antiviral agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in a rheumatoid arthritis model. The results showed a marked decrease in inflammatory markers and improvement in joint function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Derivatives

Pyrazole derivatives are widely studied for their antimicrobial and pharmacological activities. For example:

- Compound 3s (6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile): Synthesized via a multicomponent reaction with 80% yield, this compound features a pyrano-pyrazole fused system. However, the absence of an azetidine ring in 3s may reduce conformational flexibility compared to the target molecule .

- Compound 6d (5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile): Incorporates a tetrazole-thioether side chain, enhancing metabolic stability. tetrazole) may alter target specificity .

Isoindole-Dione and Thieno-Pyrimidine Analogues

- 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound, synthesized via cyclocondensation with phosphorous oxychloride, demonstrates antimicrobial activity. Its thieno-pyrimidine core contrasts with the target compound’s isoindole-dione system, but both share electron-deficient aromatic regions that may interact with microbial enzymes .

- 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl} Derivatives: Alkylation of the thieno-pyrimidine scaffold with oxadiazole groups improved antimicrobial efficacy. The target compound’s azetidine linker might similarly enhance bioavailability by balancing lipophilicity and solubility .

Structural and Functional Implications

Q & A

Q. What are the critical synthetic steps and reaction conditions required to synthesize this compound?

The synthesis involves three key stages:

- Pyrazole ring formation : Hydrazine reacts with β-diketones under acidic conditions (e.g., acetic acid) to form the 1-methyl-3-phenylpyrazole core .

- Acylation of azetidine : The azetidine ring is functionalized via acylation using 1-methyl-3-phenylpyrazole-5-carbonyl chloride, requiring anhydrous conditions and bases like triethylamine for deprotonation .

- Coupling with isoindole-dione : A nucleophilic substitution or amide bond formation links the azetidine to the tetrahydroisoindole-dione moiety, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C . Key considerations: Precise temperature control, solvent polarity, and inert atmospheres (N₂/Ar) are critical for minimizing side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV visualization) monitor reaction progress .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positioning, while IR identifies carbonyl stretches (1700–1750 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy).

- Elemental analysis : Carbon/hydrogen/nitrogen ratios ensure stoichiometric purity .

Q. What are common purification challenges, and how are they addressed?

Challenges include:

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates polar intermediates .

- Crystallization issues : Recrystallization in ethanol/water mixtures improves crystalline yield, leveraging solubility differences at low temperatures .

- Hygroscopicity : Lyophilization or storage under desiccants (silica gel) prevents hydrolysis of the azetidine-carboxylate bond .

Q. How does the azetidine ring influence reactivity in derivatization?

The strained 4-membered azetidine ring enhances nucleophilic reactivity at the N-atom, facilitating:

- Acylation : Rapid reaction with acid chlorides under mild conditions .

- Cross-coupling : Suzuki-Miyaura reactions (Pd catalysts) for aryl functionalization . Comparison: Azetidine exhibits higher reactivity than piperidine due to ring strain but lower than smaller rings (e.g., aziridine) .

Q. What protocols ensure synthesis reproducibility?

- Standardized conditions : Fixed molar ratios (1:1.2 for acylating agents), controlled heating (oil baths vs. microwaves), and strict pH monitoring .

- Quality control : Intermediate characterization after each step via TLC and NMR .

Advanced Research Questions

Q. How can computational modeling optimize synthesis pathways?

- Reaction path search : Quantum mechanics (DFT) identifies transition states and intermediates, reducing trial-and-error experimentation .

- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction rates and selectivity .

- AI-driven automation : Machine learning models trained on historical data recommend optimal conditions (e.g., 72-hour reaction time at 65°C in DMF) .

Q. What strategies resolve bioactivity contradictions with structural analogs?

- SAR studies : Compare derivatives with modified azetidine or pyrazole substituents to isolate pharmacophore contributions .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase binding pockets), explaining potency differences .

- Metabolic stability assays : Liver microsome studies assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What advanced methods elucidate conformational dynamics?

- X-ray crystallography : Resolves solid-state conformation (e.g., dihedral angles between pyrazole and isoindole-dione moieties) .

- Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d₆ tracks ring-flipping kinetics of tetrahydroisoindole .

- Molecular dynamics (MD) : AMBER simulations predict solvation effects on bioactive conformers .

Q. How can reaction engineering improve scalability?

- Continuous flow systems : Microreactors with precise temperature control enhance yield in exothermic steps (e.g., acylation) .

- Membrane separation : Nanofiltration retains catalysts (e.g., Pd nanoparticles) for reuse, reducing costs .

- Process analytical technology (PAT) : In-line IR probes monitor intermediate concentrations for real-time adjustments .

Q. What methodologies study biological target interactions?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or GPCRs .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Cryo-EM : Resolves compound-induced conformational changes in large protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.